Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) is an organic compound with the molecular formula C8H9N2O2.BF4. It is a salt of a diazonium cation and tetrafluoroborate anion. This compound is part of the aryl diazonium compounds, which are widely used in organic chemistry for various synthetic applications .
Vorbereitungsmethoden
The synthesis of benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) typically involves the diazotization of 2,5-dimethoxyaniline. The process includes the following steps:
Diazotization Reaction: 2,5-dimethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. [ \text{C8H11NO2} + \text{HNO2} + \text{HCl} \rightarrow \text{C8H9N2O2Cl} + 2\text{H2O} ]
Salt Metathesis: The crude diazonium chloride is then reacted with tetrafluoroboric acid to yield the more stable tetrafluoroborate salt. [ \text{C8H9N2O2Cl} + \text{HBF4} \rightarrow \text{C8H9N2O2.BF4} + \text{HCl} ]
Analyse Chemischer Reaktionen
Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group (N2) can be replaced by other groups such as halides, hydroxyl, and carboxyl groups. Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide. [ \text{C8H9N2O2.BF4} + \text{CuCl} \rightarrow \text{C8H9ClO2} + \text{N2} + \text{BF3} ]
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative. [ \text{C8H9N2O2.BF4} + \text{H3PO2} \rightarrow \text{C8H11NO2} + \text{N2} + \text{BF3} ]
Coupling Reactions: The compound can undergo coupling reactions with phenols and amines to form azo compounds, which are valuable in dye chemistry. [ \text{C8H9N2O2.BF4} + \text{C6H5OH} \rightarrow \text{C14H13N3O3} + \text{N2} + \text{BF3} ]
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Dye Chemistry: The compound is utilized in the production of azo dyes through coupling reactions with phenols and amines.
Material Science: It is employed in the modification of surfaces and the preparation of functionalized materials.
Biological Research: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) involves the formation of reactive intermediates, such as free radicals, during its reactions. These intermediates can undergo various transformations, leading to the substitution or coupling of the diazo group with other functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) can be compared with other diazonium salts such as:
Benzenediazonium tetrafluoroborate: Similar in structure but lacks the methoxy groups, making it less reactive in certain coupling reactions.
Benzenediazonium chloride: More reactive but less stable compared to the tetrafluoroborate salt.
2-Chlorobenzenediazonium tetrafluoroborate: Contains a chlorine substituent, which alters its reactivity and applications.
The presence of the 2,5-dimethoxy groups in benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) enhances its stability and reactivity in specific synthetic applications, making it a unique and valuable compound in organic chemistry .
Eigenschaften
CAS-Nummer |
3108-15-4 |
---|---|
Molekularformel |
C8H9BF4N2O2 |
Molekulargewicht |
251.98 g/mol |
IUPAC-Name |
2,5-dimethoxybenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C8H9N2O2.BF4/c1-11-6-3-4-8(12-2)7(5-6)10-9;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 |
InChI-Schlüssel |
GUASOEMIAFJCCZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.COC1=CC(=C(C=C1)OC)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.